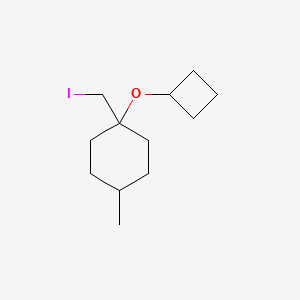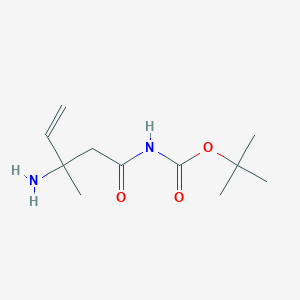
tert-Butyl (3-amino-3-methylpent-4-enoyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-amino-3-methylpent-4-enoyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its unique structure, which includes both an amino group and a carbamate group, making it versatile for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-amino-3-methylpent-4-enoyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc anhydride) as a reagent to protect the amino group. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate, and the reaction mixture is stirred at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl (3-amino-3-methylpent-4-enoyl)carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of catalysts or under specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary amines.
科学的研究の応用
Chemistry: tert-Butyl (3-amino-3-methylpent-4-enoyl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amino groups, allowing for the stepwise construction of peptides without unwanted side reactions .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be converted into active drugs within the body. The carbamate group can be used to mask the activity of a drug until it reaches the target site.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
作用機序
The mechanism of action of tert-Butyl (3-amino-3-methylpent-4-enoyl)carbamate involves the interaction of the carbamate group with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction is often reversible, allowing for controlled modulation of biological processes .
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
Benzyl carbamate: Another protecting group with a benzyl group instead of a tert-butyl group.
Methyl carbamate: A smaller carbamate compound with different reactivity and applications.
Uniqueness: tert-Butyl (3-amino-3-methylpent-4-enoyl)carbamate is unique due to its specific structure, which combines an amino group with a carbamate group. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
特性
分子式 |
C11H20N2O3 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
tert-butyl N-(3-amino-3-methylpent-4-enoyl)carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-6-11(5,12)7-8(14)13-9(15)16-10(2,3)4/h6H,1,7,12H2,2-5H3,(H,13,14,15) |
InChIキー |
BWTFDHSCLZPJRV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(=O)CC(C)(C=C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid](/img/structure/B13325115.png)

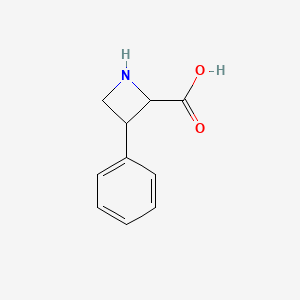
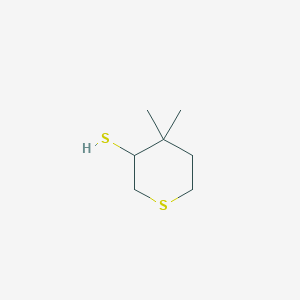
![(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride](/img/structure/B13325137.png)
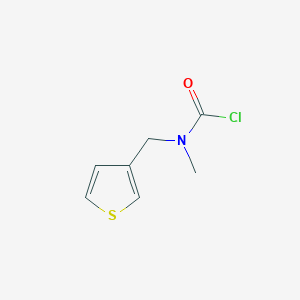
![6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13325154.png)
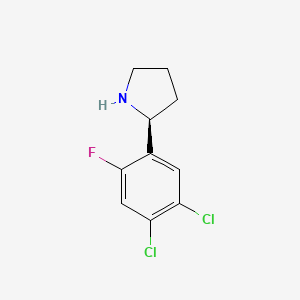
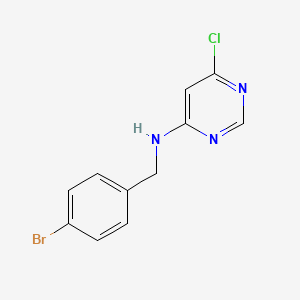
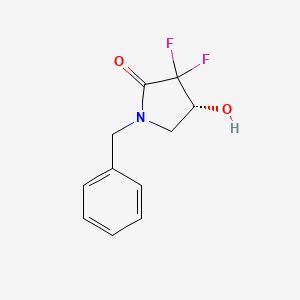
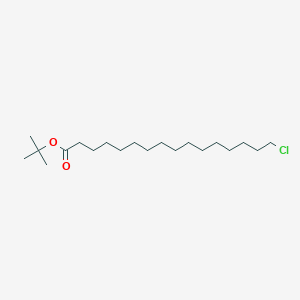
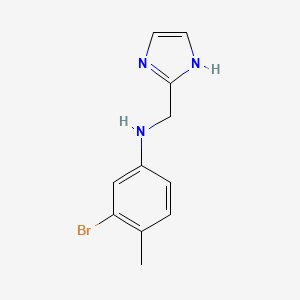
![2,6-Diazaspiro[3.4]octan-8-one](/img/structure/B13325201.png)
